Cas no 85-17-6 (Streptamine,N1,N3-bis(aminoiminomethyl)-)
Streptamine,N1,N3-bis(aminoiminomethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Streptamine,N1,N3-bis(aminoiminomethyl)-
- 2-[(1S,3R,4S,6R)-3-(diaminomethylideneamino)-2,4,5,6-tetrahydroxycyclohexyl]guanidine
- STREPTIDINE
- N1,N3-Bis(aminoiminomethyl)streptamine (ACI)
- Streptamine, N,N′-bis(aminoiminomethyl)- (9CI)
- Streptamine, N,N′-diamidino- (8CI)
- Streptidine (6CI)
- Guanidine, N,N′′′-(2,4,5,6-tetrahydroxy-1,3-cyclohexanediyl)bis-
- N,N′-Diamidinostreptamine
- Streptidin
- Streptamine, N,N'-diamidino-
- 1,1'-(2,4,5,6-Tetrahydroxy-1,3-cyclohexylene)diguanidine
- CHEBI:27405
- N,N'''-[(1R,2s,3S,4R,5r,6S)-2,4,5,6-tetrahydroxycyclohexane-1,3-diyl]diguanidine
- 85-17-6
- DN7462S5BR
- N,N'-bis(aminoiminomethyl)streptamine
- rel-1,1'-((1R,2s,3S,4R,5r,6S)-2,4,5,6-Tetrahydroxycyclohexane-1,3-diyl)diguanidine
- DTXSID501018976
- Q27103112
- DIHYDROSTREPTOMYCIN SULFATE IMPURITY A [EP IMPURITY]
- CHEMBL3781259
- UNII-DN7462S5BR
- STREPTIDINE [MI]
- STREPTAMINE, N1,N3-BIS(AMINOIMINOMETHYL)-
- 1,3-diguanidino-2,4,5,6-cyclohexanetetrol
- CHEMBL1742957
- Streptidine Sulfate Salt
- SCHEMBL936923
- 1,1'-[(1R,2s,3S,4R,5r,6S)-2,4,5,6-tetrahydroxycyclohexane-1,3-diyl]diguanidine
- C00837
- N,N'-diamidinostreptamine
- Streptamine, N,N'-bis(aminoiminomethyl)-
- GUANIDINE, N,N'''-(2,4,5,6-TETRAHYDROXY-1,3-CYCLOHEXANEDIYL)BIS-
-
- Inchi: 1S/C8H18N6O4/c9-7(10)13-1-3(15)2(14-8(11)12)5(17)6(18)4(1)16/h1-6,15-18H,(H4,9,10,13)(H4,11,12,14)/t1-,2+,3-,4+,5-,6-
- InChI Key: MSXMXWJPFIDEMT-FAEUDGQSSA-N
- SMILES: N([C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](NC(N)=N)[C@@H]1O)C(N)=N
Computed Properties
- Exact Mass: 262.139
- Monoisotopic Mass: 262.139
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 210A^2
- XLogP3: -5.5
Experimental Properties
- Density: 2.21g/cm3
- Boiling Point: 623.3ºC at 760 mmHg
- Flash Point: 330.8ºC
- Refractive Index: 1.873
Streptamine,N1,N3-bis(aminoiminomethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Biosynth | AS178127-5 mg |
Streptidine |
85-17-6 | 5mg |
$161.70 | 2023-01-05 | ||
| Biosynth | AS178127-10 mg |
Streptidine |
85-17-6 | 10mg |
$274.90 | 2023-01-05 | ||
| Biosynth | AS178127-25 mg |
Streptidine |
85-17-6 | 25mg |
$550.00 | 2023-01-05 |
Streptamine,N1,N3-bis(aminoiminomethyl)- Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on Streptamine,N1,N3-bis(aminoiminomethyl)-
Streptamine, N1,N3-bis(aminoiminomethyl): A Comprehensive Overview
Streptamine, also known as N1,N3-bis(aminoiminomethyl)streptidine, is a compound with the CAS number 85-17-6. This compound has garnered significant attention in the scientific community due to its unique chemical properties and diverse applications in various fields, including biotechnology, pharmacology, and material science. Recent advancements in research have further highlighted its potential as a versatile molecule with promising future applications.
The molecular structure of Streptamine is characterized by its bis(aminoiminomethyl) groups, which contribute to its ability to form stable complexes with metal ions. This property has made it a valuable ligand in coordination chemistry and metalloenzyme studies. Recent studies have demonstrated its effectiveness in stabilizing transition metal complexes, which are critical in catalytic processes and drug delivery systems.
One of the most notable applications of Streptamine is in the field of biomedical research. Researchers have explored its potential as a targeting agent for drug delivery systems, particularly in cancer therapy. The ability of Streptamine to bind selectively to certain receptors on cancer cells has shown promise in enhancing the efficacy of anticancer drugs while minimizing side effects. Recent clinical trials have provided encouraging results, suggesting that this compound could play a significant role in personalized medicine.
In addition to its biomedical applications, Streptamine has also found utility in material science. Its unique coordination properties make it an ideal candidate for the synthesis of novel nanostructures and materials with tailored properties. Recent advancements in nanotechnology have leveraged Streptamine to create self-assembled monolayers and nanoparticles with applications in sensing, imaging, and catalysis.
The synthesis of Streptamine has been optimized through innovative chemical methodologies, ensuring higher yields and purities. Researchers have developed efficient routes that minimize environmental impact and comply with green chemistry principles. These advancements have made Streptamine more accessible for large-scale production, further expanding its potential applications.
From a structural perspective, the bis(aminoiminomethyl) groups in Streptamine confer it with flexibility and reactivity, enabling it to participate in a wide range of chemical reactions. This versatility has been exploited in the development of new chemical transformations and catalytic cycles. Recent breakthroughs have demonstrated its role as a chiral ligand in asymmetric catalysis, opening new avenues for the synthesis of enantiomerically pure compounds.
Moreover, the biocompatibility of Streptamine has been extensively studied, revealing its low toxicity and high stability under physiological conditions. These attributes make it an attractive candidate for use in bioconjugation reactions and as a component of biosensors. Recent innovations have integrated Streptamine into biosensor platforms for the detection of biomolecules such as proteins and nucleic acids, offering new possibilities for diagnostics and point-of-care testing.
The study of Streptamine's interactions with biological systems has also shed light on its potential as an immunomodulator. Research indicates that it can influence immune responses by modulating key signaling pathways, suggesting its utility in immunotherapy and vaccine development. These findings underscore the compound's multifaceted role in advancing medical science.
In summary, Streptamine (N1,N3-bis(aminoiminomethyl)), with CAS number 85-17-6, is a versatile compound with significant implications across multiple disciplines. Its unique chemical properties, combined with recent research advancements, position it as a key molecule for future innovations in biotechnology, materials science, and medicine.
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